5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
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Overview
Description
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide is a sulfur-containing heterocyclic compound. This compound features a thiadiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom. The presence of the phenoxyethyl group attached to the sulfur atom adds to its chemical complexity and potential reactivity.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 2-phenoxyethanethiol with thiosemicarbazide under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the thiadiazole ring.
Substitution Reaction: Another method involves the substitution reaction of 2-phenoxyethyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent, such as ethanol, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like alkyl halides or sulfonating agents are used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Thiadiazoles: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various sulfur-containing heterocycles, which are important in medicinal chemistry and materials science. Biology: Medicine: The compound's derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development. Industry: It can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other sulfur-containing compounds.
Mechanism of Action
The mechanism by which 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may target specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
Sulfur Metabolism: It may interact with enzymes involved in sulfur metabolism, affecting the synthesis of essential biomolecules.
Comparison with Similar Compounds
2-Phenoxyethanethiol: A simpler sulfur-containing compound without the thiadiazole ring.
Thiosemicarbazide: A reagent used in the synthesis of thiadiazoles.
Sulfonamides: Compounds containing sulfur and nitrogen atoms, often used as antibiotics.
This comprehensive overview highlights the significance of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-(2-phenoxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS3/c14-9-11-12-10(16-9)15-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKFRTDBAVOOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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